
Pravastatin-13C,d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pravastatin-13C,d3 (sodium) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Pravastatin sodium, which is an HMG-CoA reductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pravastatin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pravastatin-13C,d3 (sodium) involves the incorporation of carbon-13 and deuterium into the Pravastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and reagents under controlled conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of Pravastatin-13C,d3 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
Pravastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pravastatin-13C,d3 (sodium) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
科学的研究の応用
Pravastatin-13C,d3 (sodium) is used extensively in scientific research, including:
Chemistry: It is used to study the chemical properties and reaction mechanisms of Pravastatin.
Biology: It helps in understanding the metabolic pathways and biological effects of Pravastatin.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of Pravastatin in the body.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Pravastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Pravastatin-13C,d3 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate cholesterol homeostasis .
類似化合物との比較
Pravastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Atorvastatin: Another HMG-CoA reductase inhibitor with different pharmacokinetic properties.
Simvastatin: Similar to Pravastatin but with different metabolic pathways and effects.
Lovastatin: The first statin to be discovered, with a different chemical structure and pharmacological profile
Pravastatin-13C,d3 (sodium) stands out due to its use in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C23H35NaO7 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |
InChIキー |
VWBQYTRBTXKKOG-RFDBLRNRSA-M |
異性体SMILES |
[2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


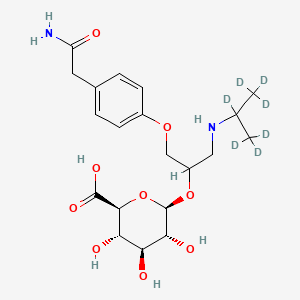
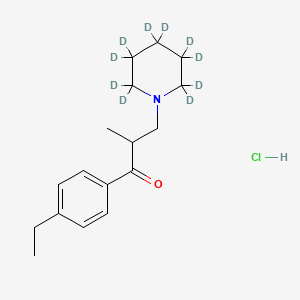
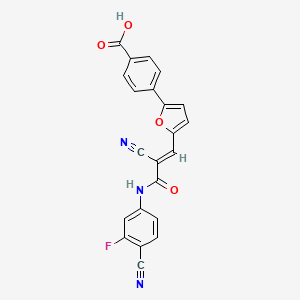

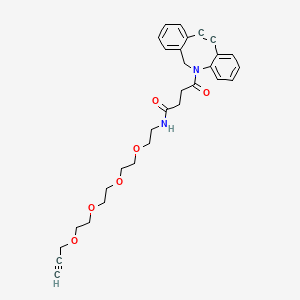


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
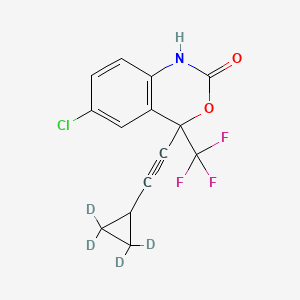
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
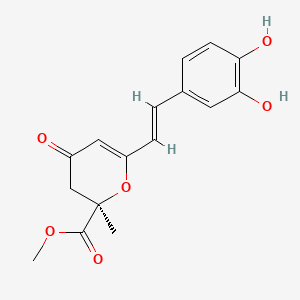
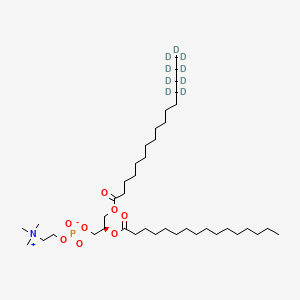
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
